Thymidine 3',5'-diphosphate
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Overview
Description
Thymidine 3’,5’-diphosphate, also known as deoxythymidine 3’,5’-diphosphate, is a nucleotide diphosphate. It is an ester of pyrophosphoric acid with the nucleoside thymidine. This compound consists of the pyrophosphate group, the pentose sugar ribose, and the nucleobase thymine . Thymidine 3’,5’-diphosphate is a selective small molecule inhibitor of staphylococcal nuclease and tudor domain containing 1 (SND1), and it exhibits anti-tumor efficacy in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thymidine 3’,5’-diphosphate can be synthesized through various chemical reactions involving thymidine and pyrophosphoric acid. One common method involves the phosphorylation of thymidine using pyrophosphoric acid under controlled conditions to form the diphosphate ester .
Industrial Production Methods
Industrial production of thymidine 3’,5’-diphosphate typically involves large-scale chemical synthesis using automated reactors. The process includes the precise control of reaction conditions such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine 3’,5’-diphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled conditions such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of thymidine 3’,5’-diphosphate may result in the formation of thymidine 3’,5’-diphosphate oxide, while reduction may yield thymidine 3’,5’-diphosphate hydride .
Scientific Research Applications
Thymidine 3’,5’-diphosphate has a wide range of scientific research applications, including:
Chemistry: It is used as a substrate in various enzymatic reactions to study nucleotide metabolism and enzyme kinetics.
Biology: It is used in cell proliferation assays to measure DNA synthesis and cell division.
Industry: It is used in the production of nucleic acid-based products and as a reagent in biochemical assays.
Mechanism of Action
Thymidine 3’,5’-diphosphate exerts its effects by inhibiting the activity of staphylococcal nuclease and tudor domain containing 1 (SND1). This inhibition leads to a reduction in the expression level of p65 and p65 nuclear translocation in hepatocytes, thereby inhibiting tumor proliferation and inducing apoptosis . The molecular targets involved include DNA topoisomerase 1 and thermonuclease .
Comparison with Similar Compounds
Similar Compounds
Thymidine diphosphate: Similar in structure but differs in the position of the phosphate groups.
Thymidine triphosphate: Contains an additional phosphate group compared to thymidine 3’,5’-diphosphate.
Thymidine monophosphate: Contains only one phosphate group and is used as a precursor in the synthesis of thymidine diphosphate.
Uniqueness
Thymidine 3’,5’-diphosphate is unique due to its specific inhibition of SND1 and its anti-tumor efficacy. Unlike other similar compounds, it selectively targets staphylococcal nuclease and tudor domain containing 1, making it a valuable tool in cancer research .
Properties
IUPAC Name |
[5-(5-methyl-2,4-dioxopyrimidin-1-yl)-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O11P2/c1-5-3-12(10(14)11-9(5)13)8-2-6(23-25(18,19)20)7(22-8)4-21-24(15,16)17/h3,6-8H,2,4H2,1H3,(H,11,13,14)(H2,15,16,17)(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSNCBOPUCJOHLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COP(=O)(O)O)OP(=O)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O11P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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